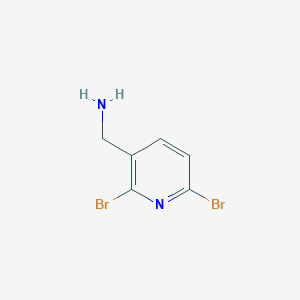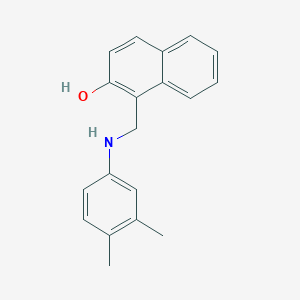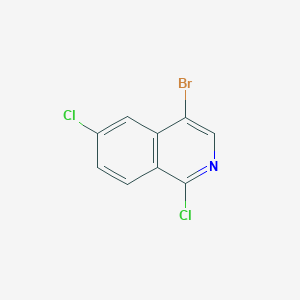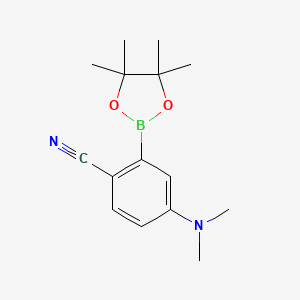![molecular formula C15H11NO2S B11849149 [2-(Thiophen-2-yl)quinolin-6-yl]acetic acid CAS No. 50971-33-0](/img/structure/B11849149.png)
[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid is a compound that features a quinoline ring substituted with a thiophene ring and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid typically involves the condensation of thiophene derivatives with quinoline derivatives. One common method includes the use of isoquinoline, alkyl bromides, and activated acetylenic compounds in the presence of catalytic amounts of ZnO nanorods under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反应分析
Types of Reactions
2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and thiophene moieties. These interactions can modulate biological pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
2-(Thiophen-2-yl)acetic acid: A simpler analog with similar thiophene functionality.
Quinoline-2-carboxylic acid: Contains the quinoline ring but lacks the thiophene substitution.
2-(2-Thiophen-2-yl)quinoline: Similar structure but without the acetic acid moiety.
Uniqueness
2-(2-(Thiophen-2-yl)quinolin-6-yl)acetic acid is unique due to the combination of the quinoline and thiophene rings with an acetic acid moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
50971-33-0 |
|---|---|
分子式 |
C15H11NO2S |
分子量 |
269.3 g/mol |
IUPAC 名称 |
2-(2-thiophen-2-ylquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C15H11NO2S/c17-15(18)9-10-3-5-12-11(8-10)4-6-13(16-12)14-2-1-7-19-14/h1-8H,9H2,(H,17,18) |
InChI 键 |
DDILQTXIQDFSPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=NC3=C(C=C2)C=C(C=C3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11849094.png)

![5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine](/img/structure/B11849105.png)

![Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-](/img/structure/B11849113.png)






![4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran](/img/structure/B11849157.png)


